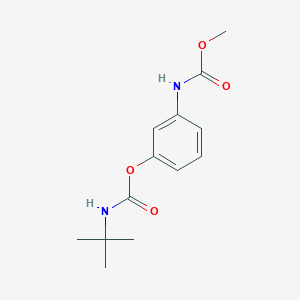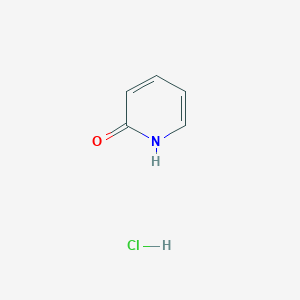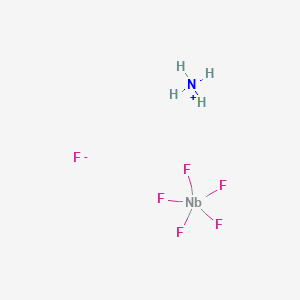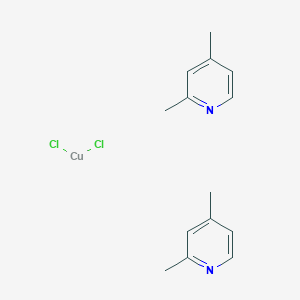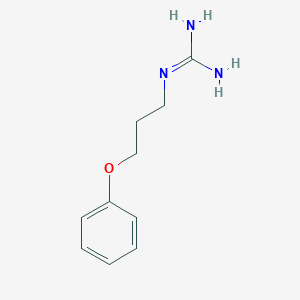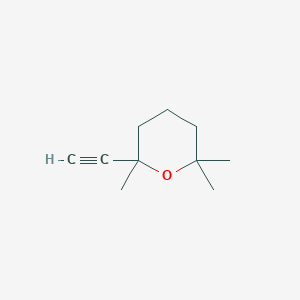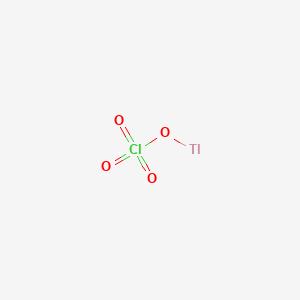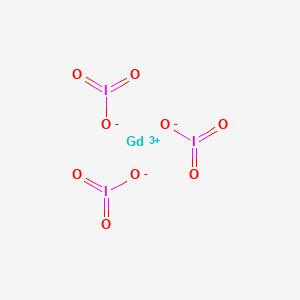
Gadolinium triiodate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium triiodate, also known as GdI3, is a chemical compound that belongs to the family of rare earth iodates. It is composed of one gadolinium ion and three iodate ions, with a chemical formula of Gd(IO3)3. This compound has been widely studied for its potential applications in scientific research, particularly in the fields of materials science and biomedicine. In
Wissenschaftliche Forschungsanwendungen
Gadolinium triiodate has been studied extensively for its potential applications in scientific research. One of its most promising applications is in the field of materials science, where it has been used as a precursor for the synthesis of various functional materials such as luminescent materials, magnetic materials, and catalysts. Gadolinium triiodate has also been studied for its potential applications in biomedicine, particularly in the field of magnetic resonance imaging (MRI). Gadolinium triiodate can be used as a contrast agent for MRI, as it has a high magnetic moment and can enhance the contrast of images.
Wirkmechanismus
The mechanism of action of Gadolinium triiodate is not fully understood, but it is believed to involve the interaction between the gadolinium ion and biological molecules such as proteins and enzymes. Gadolinium triiodate has been shown to bind to proteins such as albumin and transferrin, which are involved in the transport of various molecules in the body. This binding can affect the function of these proteins and may have implications for their use in biomedical applications.
Biochemische Und Physiologische Effekte
Gadolinium triiodate has been shown to have both biochemical and physiological effects in the body. It has been shown to accumulate in various organs such as the liver, spleen, and kidneys, and can cause toxicity at high doses. Gadolinium triiodate has also been shown to affect the function of various enzymes and proteins in the body, which may have implications for its use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Gadolinium triiodate in lab experiments is its high purity and stability, which makes it ideal for use as a precursor in the synthesis of functional materials. Gadolinium triiodate is also relatively easy to synthesize using a variety of methods. However, one limitation of using Gadolinium triiodate in lab experiments is its potential toxicity at high doses, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on Gadolinium triiodate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the development of new applications for Gadolinium triiodate in biomedicine, such as the development of new contrast agents for MRI. Additionally, further research is needed to fully understand the mechanism of action of Gadolinium triiodate and its potential toxicity at high doses.
Synthesemethoden
The synthesis of Gadolinium triiodate can be achieved through various methods, including solid-state reactions, hydrothermal synthesis, and solvothermal synthesis. One common method involves the reaction of gadolinium oxide (Gd2O3) with iodine pentoxide (I2O5) in the presence of a mineralizer such as potassium iodate (KIO3). This reaction yields Gadolinium triiodate as a white crystalline powder. Another method involves the reaction of gadolinium nitrate (Gd(NO3)3) with potassium iodate (KIO3) in the presence of hydroiodic acid (HI). This reaction also yields Gadolinium triiodate as a white crystalline powder.
Eigenschaften
CAS-Nummer |
14732-19-5 |
|---|---|
Produktname |
Gadolinium triiodate |
Molekularformel |
GdI3O9 |
Molekulargewicht |
682 g/mol |
IUPAC-Name |
gadolinium(3+);triiodate |
InChI |
InChI=1S/Gd.3HIO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 |
InChI-Schlüssel |
FQBFRXMMVFCZEX-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Gd+3] |
Kanonische SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Gd+3] |
Andere CAS-Nummern |
14732-19-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



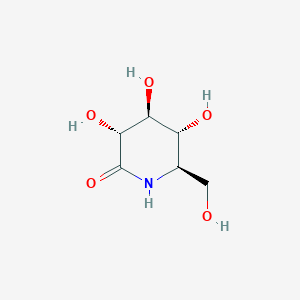
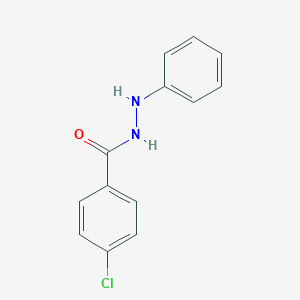

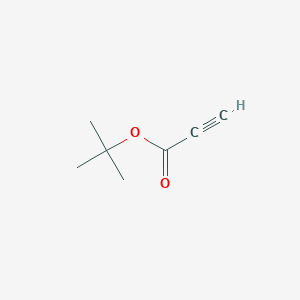
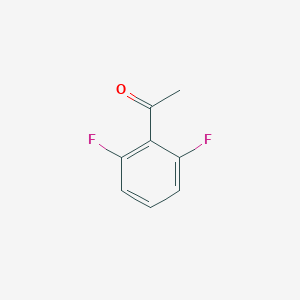
![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)

